molecular formula C17H11ClN2O B2785174 1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1987273-26-6

1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile

Cat. No.: B2785174
CAS No.: 1987273-26-6
M. Wt: 294.74
InChI Key: ZOOKAVQFJXHKID-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a chloromethylphenyl group and a carbonitrile functional group, making it an interesting subject for chemical and pharmacological research.

Comparison with Similar Compounds

1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:

The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-chloro-4-methylbenzoyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O/c1-11-6-7-14(15(18)8-11)17(21)20-10-12(9-19)13-4-2-3-5-16(13)20/h2-8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOKAVQFJXHKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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